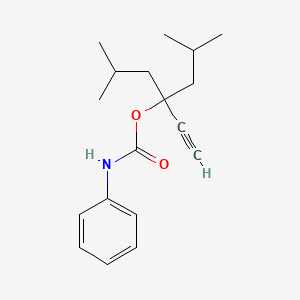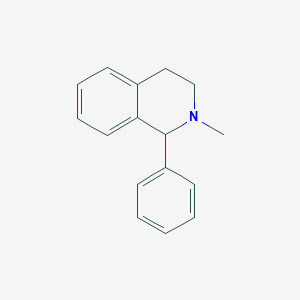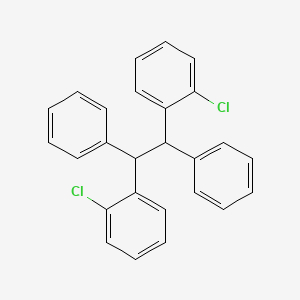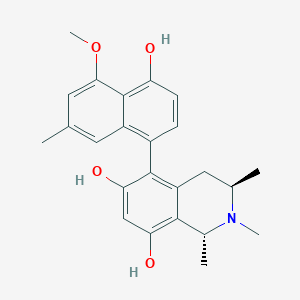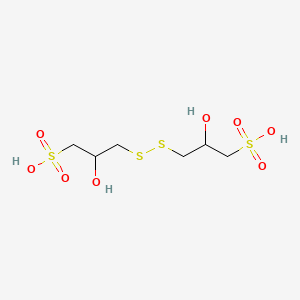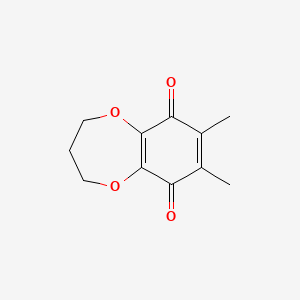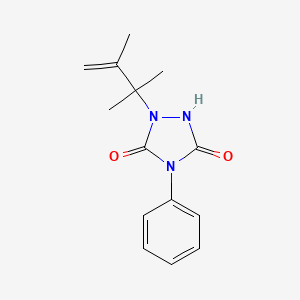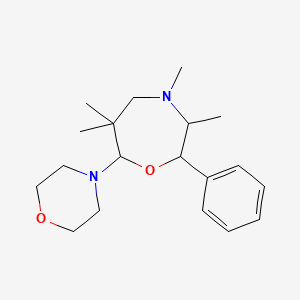
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane is a chemical compound with the molecular formula C19H30N2O2. It is a member of the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its unique structure, which includes a morpholine ring and multiple methyl groups, contributing to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the target compound. The use of automated systems and continuous monitoring ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; often carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
科学研究应用
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
作用机制
The mechanism of action of 3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3,4,6,6-Tetramethyl-2-phenyl-1,4-oxazepane: Lacks the morpholine ring, resulting in different chemical properties.
7-(4-Morpholinyl)-2-phenyl-1,4-oxazepane: Lacks the tetramethyl substitution, affecting its reactivity and biological activity.
3,4,6,6-Tetramethyl-7-(4-piperidinyl)-2-phenyl-1,4-oxazepane: Contains a piperidine ring instead of a morpholine ring, leading to variations in its chemical behavior.
Uniqueness
3,4,6,6-Tetramethyl-7-(4-morpholinyl)-2-phenyl-1,4-oxazepane is unique due to its combination of a morpholine ring and multiple methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
76503-78-1 |
|---|---|
分子式 |
C19H30N2O2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
3,4,6,6-tetramethyl-7-morpholin-4-yl-2-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C19H30N2O2/c1-15-17(16-8-6-5-7-9-16)23-18(19(2,3)14-20(15)4)21-10-12-22-13-11-21/h5-9,15,17-18H,10-14H2,1-4H3 |
InChI 键 |
MOSYSGPJTJMMDV-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC(C(CN1C)(C)C)N2CCOCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


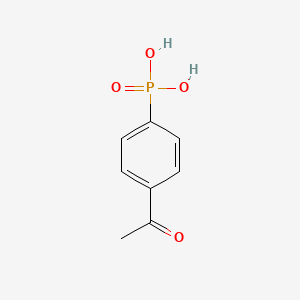
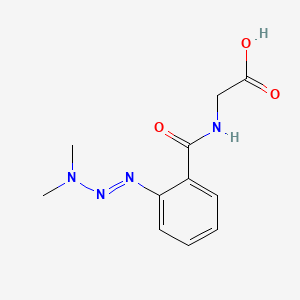
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
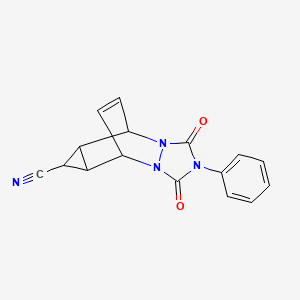
![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)

